2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid
Overview
Description
2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid is a complex organic compound with the molecular formula C15H13NO3S It is characterized by the presence of an indene moiety fused to a thiophene ring, which is further functionalized with an amido and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol. This method consistently yields the corresponding indole derivatives in moderate yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s amido and carboxylic acid groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies on its mechanism of action would require experimental data and computational modeling to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole moiety, such as tryptophan or serotonin, share structural similarities with 2-(2,3-dihydro-1H-indene-5-amido)thiophene-3-carboxylic acid.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-3-carboxamide are structurally related due to the presence of the thiophene ring.
Uniqueness
The uniqueness of this compound lies in its combination of the indene and thiophene moieties, along with the functionalization by amido and carboxylic acid groups. This combination of features provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonylamino)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-13(16-14-12(15(18)19)6-7-20-14)11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZMVOKNJNGOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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